Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-8(7-14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQGLJMJBYWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine Nitrogen with tert-Butyl Carbamate
The starting material is typically piperazine or mono-Boc-protected piperazine. Protection is performed using tert-butyl chloroformate or related reagents under basic conditions to yield tert-butyl piperazine-1-carboxylate derivatives.
- Example: Mono-Boc protected piperazine is prepared by reacting piperazine with tert-butyl chloroformate in the presence of a base such as potassium carbonate or triethylamine in solvents like DMSO or dichloromethane at controlled temperatures (0–25 °C).
Introduction of the Methylcarbamoyl Group at the 3-Position
The methylcarbamoyl group is introduced by acylation of the piperazine ring nitrogen or carbon adjacent to nitrogen using methyl isocyanate or methyl carbamoyl chloride derivatives.
- Typical conditions involve reacting the Boc-protected piperazine intermediate with methylcarbamoyl chloride or methyl isocyanate in the presence of a base like triethylamine in an aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperatures (0–25 °C).
Alternative Synthetic Routes Using Flow Chemistry and Photocatalysis
- Integrated flow and microwave-assisted synthesis have been reported for related tert-butyl piperazine carboxylates, improving reaction efficiency and control.
- Photocatalytic methods using acridine salts and visible light irradiation have been employed for related piperazine carboxylate derivatives, enabling one-step synthesis under mild, environmentally friendly conditions with high yields (up to 95%).
- Reaction Temperature: Maintaining low to moderate temperatures (0–25 °C) during acylation prevents side reactions and decomposition.
- Solvent Choice: Aprotic solvents such as dichloromethane, acetonitrile, or DMSO are preferred for solubility and reaction control.
- Base Selection: Triethylamine or potassium carbonate effectively scavenges HCl generated during acylation.
- Purification: Flash chromatography using silica gel with ethyl acetate/hexane gradients is standard for isolating the product with high purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and substitution pattern.
- Infrared (IR) spectroscopy identifies characteristic carbamate and amide functional groups.
- Mass spectrometry (MS) verifies molecular weight and purity.
- The Boc protection step is critical for regioselective functionalization of the piperazine ring.
- Methylcarbamoyl group introduction requires careful control of stoichiometry and reaction conditions to avoid over-acylation or side products.
- Recent advances in photocatalysis and flow chemistry offer promising routes for greener and more efficient synthesis, reducing reaction times and improving yields.
- Purification remains a key step to obtain analytically pure material suitable for further applications.
The preparation of this compound involves classical Boc protection of piperazine followed by selective methylcarbamoylation under mild conditions. Advances in flow chemistry and photocatalytic methods provide alternative, efficient synthetic routes. Optimized reaction conditions and purification protocols ensure high yield and purity, supporting the compound’s use as a valuable intermediate in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield piperazine derivatives and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while hydrolysis can produce piperazine and tert-butyl alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Piperazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
The following table summarizes key structural and synthetic differences among tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate and analogous compounds:
Key Observations:
Substituent Effects on Molecular Weight: Fluorination (e.g., in the 2-fluoro-pyridyl derivative) increases molecular weight by ~18 g/mol compared to non-fluorinated analogs . Bulkier substituents (e.g., tert-butylcarbamoyl vs. methylcarbamoyl) result in higher molecular weights (285.39 vs. 243.31) .
Synthetic Methodologies: Aminolysis: Methylcarbamoyl derivatives are commonly synthesized via aminolysis of methyl esters using methylamine in MeOH or ethanol . Reaction times vary (4–24 hours), impacting throughput. Cross-Coupling: Pd-catalyzed methods (e.g., Suzuki-Miyaura) enable introduction of aryl/heteroaryl groups but require costly catalysts like Pd(OAc)₂ and ligands like BINAP .
Physicochemical Properties :
Case Study: tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate
This compound, synthesized via CuI-catalyzed amination, highlights the role of piperazine derivatives as intermediates for bioactive benzimidazoles. The use of inexpensive reagents (CuI, ethylene glycol) contrasts with Pd-mediated methods, offering cost advantages .
Biological Activity
Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- CAS Number : 1361111-44-5
The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The tert-butyl and methylcarbamoyl groups contribute to its lipophilicity and potential receptor interactions.
This compound is believed to exert its biological effects through multiple mechanisms:
- Receptor Binding : The compound may interact with various receptors, potentially modulating their activity. This interaction can influence signaling pathways involved in inflammation, pain, and other physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, which could be beneficial in disease states where these enzymes are overactive.
Biological Activity Overview
Recent research has highlighted several areas where this compound demonstrates significant biological activity:
Antiproliferative Effects
In vitro studies have shown that the compound exhibits antiproliferative effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 25.3 |
| OVCAR-3 (Ovarian) | 30.7 |
| A549 (Lung) | 35.2 |
These findings indicate that the compound may have potential as an anticancer agent by inhibiting cell growth and inducing apoptosis in cancer cells.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be exploited for treating inflammatory diseases.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 25.3 µM against MDA-MB-231 cells. The study further explored the compound's ability to induce apoptosis through caspase activation assays, confirming its potential as a lead compound for developing new anticancer therapies .
Study 2: Anti-inflammatory Mechanisms
In another study focused on inflammatory responses, researchers assessed the impact of the compound on macrophage activation. The results demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate be optimized for higher yield?
- Methodological Answer : Optimize solvent polarity and reaction time. For example, dichloromethane (DCM) or toluene enhances solubility of intermediates, while triethylamine as a base improves nucleophilic substitution efficiency. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and adjust stoichiometry (1.2 equiv methylcarbamoyl chloride to piperazine) to minimize side products. Post-synthesis, use column chromatography (silica gel, gradient elution) for purification .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity via HPLC-MS (≥95% purity threshold) and ¹H NMR (integration of tert-butyl singlet at ~1.4 ppm and methylcarbamoyl NH at ~6.2 ppm). Centrifugal partition chromatography (CPC) is effective for large-scale separation .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR (e.g., tert-butyl δ ~27-29 ppm in ¹³C), DEPT-135 to distinguish CH₂/CH₃ groups, and HSQC/HMBC for connectivity (e.g., coupling between piperazine NH and carbonyl). Mass spectrometry (ESI-MS) confirms molecular ion [M+H]+ at m/z 284.2. IR spectroscopy verifies carbamate C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved?
- Methodological Answer : Address tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) to observe dynamic effects. Use 2D NOESY to detect spatial interactions (e.g., tert-butyl proximity to piperazine protons). Compare computed NMR shifts (DFT/B3LYP/6-31G*) with experimental data to identify misassignments .
Q. What strategies are effective in analyzing the reaction mechanism of methylcarbamoyl group introduction?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies using deuterated methylcarbamoyl chloride. Probe intermediates via in situ FTIR (C=O formation at ~1700 cm⁻¹) and LC-MS trapping. Computational modeling (Gaussian09, transition state theory) can reveal whether the mechanism follows SN2 (backside attack) or proceeds via a tetrahedral intermediate .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like serotonin receptors (PDB: 5I6X). Validate with QSAR models (e.g., Hammett σ values for substituent effects) and MD simulations (GROMACS) to assess binding stability. ADMET predictors (SwissADME) evaluate bioavailability and toxicity .
Q. What approaches reconcile contradictory bioactivity results in different assay conditions?
- Methodological Answer : Standardize assays using uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C). Control for tert-butyl ester hydrolysis by quantifying free piperazine via LC-MS. Validate dose-response curves (GraphPad Prism) and apply Hill slope analysis to assess cooperativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
